4-{3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
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Description
The compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves base-catalyzed one-pot cyclocondensation reactions . For instance, Shah et al. synthesized a series of biquinoline derivatives containing a 2,4-disubstituted thiazole moiety using this method .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reactivity of thiazole derivatives is influenced by the substituents on the thiazole ring . For example, compound 4 possessing 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has potent inhibitory activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research on thiazole derivatives, including compounds similar to 4-{3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one, has shown significant antimicrobial activities. These compounds are synthesized through various chemical reactions and evaluated for their effectiveness against bacterial and fungal pathogens. For instance, Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activity against both bacterial and fungal isolates (Wardkhan et al., 2008).
Anticancer Evaluations
The compound's framework has been incorporated into various derivatives for anticancer activity screening. Yakantham et al. (2019) synthesized a series of derivatives and tested them for their anticancer activity against human cancer cell lines, showing promising results (Yakantham et al., 2019). Similarly, compounds with thiazole and oxadiazole moieties have been evaluated for their potential in inhibiting cancer cell growth, underscoring the relevance of such structures in developing new anticancer agents.
Corrosion Inhibition
The structural elements of 4-{3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one also find applications in the field of corrosion inhibition. Chaitra et al. (2016) synthesized thiazole-based pyridine derivatives and assessed their efficiency as corrosion inhibitors for mild steel in acidic conditions, revealing their potential for industrial applications in protecting metals against corrosion (Chaitra et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Compounds containing oxadiazole groups, similar to the core structure of the compound , have been studied for their application in OLEDs. Wang et al. (2001) explored the synthesis and device performance of oxadiazole-containing materials, highlighting their potential as hole-blocking materials in OLED fabrication, which could lead to more efficient and durable electronic displays (Wang et al., 2001).
properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O2/c1-3-24-11-7-8-12-27(24)32-29(36)21-35-30(25-15-13-22(2)14-16-25)33-28-20-34(18-17-26(28)31(35)37)19-23-9-5-4-6-10-23/h4-16H,3,17-21H2,1-2H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPILYVWDEVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide |
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